2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate
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Overview
Description
2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate is a chemical compound with a complex structure that includes an azetidine ring, a chloropyridine moiety, and a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then functionalized with a chloropyridine group. The final step involves the addition of the methylbenzenesulfonate group under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate include:
- 3-Azetidinol, 3-(4-methylbenzenesulfonate)
- 2-(Azetidin-3-yl)acetonitrile 4-methylbenzenesulfonate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H17ClN2O3S |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-chloropyridine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H9ClN2.C7H8O3S/c9-7-1-2-8(11-5-7)6-3-10-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,10H,3-4H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
OXKQKSFTKFPRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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